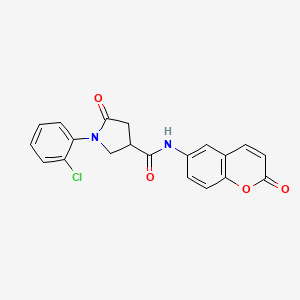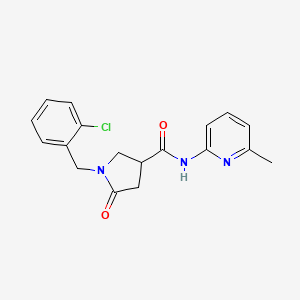![molecular formula C16H20N4O4 B11011547 N-(3-methoxypropyl)-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide](/img/structure/B11011547.png)
N-(3-methoxypropyl)-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methoxypropyl)-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide is a chemical compound with the following properties:
Linear Formula: C22H27N5O3S2
CAS Number: 489403-17-0
Molecular Weight: 473.62 g/mol
MDL Number: MFCD03296023
This compound belongs to a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers . Unfortunately, detailed analytical data for this product is not available, so researchers are advised to confirm its identity and purity.
Preparation Methods
The synthetic routes and reaction conditions for N-(3-methoxypropyl)-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide are not explicitly documented. industrial production methods likely involve specialized processes to achieve high yields and purity.
Chemical Reactions Analysis
The compound may undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions remain undisclosed. Major products formed from these reactions are not specified.
Scientific Research Applications
N-(3-methoxypropyl)-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide finds applications in several scientific fields:
Chemistry: Potential use as a building block in organic synthesis.
Biology: Investigation of its interactions with biological macromolecules.
Medicine: Exploration of its pharmacological properties.
Industry: Possible applications in drug development or materials science.
Mechanism of Action
The precise mechanism by which this compound exerts its effects remains unknown. Researchers would need to investigate its molecular targets and pathways involved.
Comparison with Similar Compounds
Unfortunately, specific similar compounds are not mentioned in the available data. Further research would be necessary to identify related molecules and highlight the uniqueness of N-(3-methoxypropyl)-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide.
Properties
Molecular Formula |
C16H20N4O4 |
|---|---|
Molecular Weight |
332.35 g/mol |
IUPAC Name |
N-(3-methoxypropyl)-2-[[2-(4-oxoquinazolin-3-yl)acetyl]amino]acetamide |
InChI |
InChI=1S/C16H20N4O4/c1-24-8-4-7-17-14(21)9-18-15(22)10-20-11-19-13-6-3-2-5-12(13)16(20)23/h2-3,5-6,11H,4,7-10H2,1H3,(H,17,21)(H,18,22) |
InChI Key |
WHYYQCFGMDATBZ-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNC(=O)CNC(=O)CN1C=NC2=CC=CC=C2C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-bromo-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-5-isopropylthiazole-4-carboxamide](/img/structure/B11011466.png)
![N-(1H-benzimidazol-2-yl)-4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-4-oxobutanamide](/img/structure/B11011469.png)
![N-(1H-benzimidazol-2-ylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B11011477.png)

![1'-Oxo-2'-phenyl-N-[2-(pyridin-4-YL)ethyl]-2',4'-dihydro-1'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11011484.png)
![N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B11011494.png)
![Ethyl 5-(4-methoxyphenyl)-2-[(pyridin-2-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B11011500.png)

![4-methyl-N-(pyridin-3-ylmethyl)-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B11011510.png)

![3-(4-methoxyphenyl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-1H-pyrazole-4-carboxamide](/img/structure/B11011521.png)
![2-[acetyl(propan-2-yl)amino]-4-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide](/img/structure/B11011528.png)
![(2S)-N-[4-(acetylamino)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)propanamide](/img/structure/B11011532.png)
![2-(3-methylbutyl)-1-oxo-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B11011550.png)
